N-(2,4-difluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
The compound N-(2,4-difluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide features a cyclopenta[d]pyrimidinone core substituted with a furan-2-ylmethyl group at position 1 and a sulfanyl-acetamide moiety at position 2. The acetamide is further linked to a 2,4-difluorophenyl group.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c21-12-6-7-16(15(22)9-12)23-18(26)11-29-19-14-4-1-5-17(14)25(20(27)24-19)10-13-3-2-8-28-13/h2-3,6-9H,1,4-5,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMDVOXKBRHOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A difluorophenyl group : Enhances lipophilicity and potential binding interactions.
- A furan moiety : Known for various biological activities including anti-inflammatory and anticancer properties.
- A cyclopenta[d]pyrimidine core : Associated with a range of pharmacological effects.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hepa1-6 | 5.17 | Induction of apoptosis |
| Huh7 | 10.57 | Cell cycle arrest |
These values indicate that the compound has potent activity against liver cancer cell lines, suggesting a potential role in cancer therapy .
The proposed mechanisms by which this compound exerts its cytotoxic effects include:
- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, preventing cancer cells from proliferating .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death .
Study 1: Anticancer Activity
In a study published in 2024, researchers evaluated the anticancer properties of this compound using various in vitro assays. The results indicated that it significantly inhibited the growth of Hepa1-6 and Huh7 cells with IC50 values of 5.17 µM and 10.57 µM respectively. The study also highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of similar compounds revealed that modifications on the furan and cyclopenta[d]pyrimidine moieties could enhance biological activity. This emphasizes the importance of molecular structure in designing more effective derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Modifications
Table 1: Core Structure and Substituent Comparisons
Key Observations:
- Core Flexibility: The cyclopenta[d]pyrimidinone core in the target compound is replaced with thieno-, benzofuro-, or benzothieno-pyrimidinone systems in analogs, altering electron distribution and steric bulk .
- Fluorination: The 2,4-difluorophenyl acetamide is conserved in multiple analogs (e.g., ), suggesting fluorine’s role in enhancing metabolic stability and binding affinity.
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Bioactivity Data
Key Observations:
- Lipophilicity : The target compound’s logP (~3.2) is comparable to analogs but lower than AUTACs (logP ~5.1), which may reflect optimized blood-brain barrier penetration or cellular uptake .
- Stability : The β-lactam analog in showed instability post-synthesis, highlighting the need for stable sulfanyl linkages in the target compound.
- Bioactivity : While direct data for the target compound is absent, structural parallels to AUTACs (e.g., NZ-65/NZ-66) suggest possible roles in protein degradation pathways .
Preparation Methods
Synthesis of the Cyclopenta[d]pyrimidin-4-yl Core
The cyclopenta[d]pyrimidine scaffold forms the central heterocyclic structure. A validated approach begins with 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione 1 as the starting material . Bromination at position 4 is achieved using N-bromosuccinimide (NBS) in acetic acid at room temperature, yielding 4-bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione 2 in high yield . This intermediate serves as a critical electrophilic site for subsequent nucleophilic substitutions.
Key Reaction Conditions for Bromination
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS (1.1 eq) | Acetic Acid | 25°C | 24 h | 85–90% |
Introduction of the Sulfanyl Group
The bromine atom at position 4 undergoes nucleophilic displacement with thiourea to install the sulfanyl (-SH) functionality. Heating 2 with thiourea in ethanol under reflux for 2 hours, followed by alkaline hydrolysis with aqueous NaOH, generates 4-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione 3 . This step exploits the superior nucleophilicity of the thiolate ion under basic conditions.
Optimized Thiolation Parameters
| Reagent | Solvent | Temperature | Base | Time | Yield |
|---|---|---|---|---|---|
| Thiourea (2 eq) | Ethanol | 80°C | NaOH | 2 h | 75–80% |
Alkylation with Furan-2-ylmethyl Group
Position 1 of the pyrimidine ring is functionalized via N-alkylation using furfuryl bromide. Stirring 3 with furfuryl bromide (1.2 eq) and potassium carbonate (2 eq) in DMF at room temperature for 4 hours affords 1-[(furan-2-yl)methyl]-4-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione 4 . The furan moiety enhances solubility and provides a handle for further derivatization.
Alkylation Protocol
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Furfuryl bromide | K₂CO₃ | DMF | 25°C | 4 h | 70–75% |
Formation of the Acetamide Moiety
The sulfanyl group in 4 reacts with 2-chloro-N-(2,4-difluorophenyl)acetamide 5 to form the final sulfide linkage. Combining 4 and 5 in DMF with triethylamine (3 eq) at 50°C for 6 hours yields the target compound 6 after purification . The acetamide precursor 5 is synthesized separately via Schotten-Baumann acylation of 2,4-difluoroaniline with chloroacetyl chloride.
Coupling Reaction Details
| Component | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4 + 5 | Triethylamine | DMF | 50°C | 6 h | 65–70% |
Purification and Characterization
Crude 6 is purified via recrystallization from isopropanol, yielding a crystalline product with >95% purity . Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:
Q & A
Basic Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves constructing the cyclopenta[d]pyrimidinone core, followed by functionalization with a furan-methyl group and sulfanyl-acetamide linkage. Key steps include:
- Core formation : Cyclocondensation of cyclopentane derivatives with pyrimidine precursors under reflux conditions (e.g., ethanol/HCl) .
- Furan introduction : Alkylation using (furan-2-yl)methyl halides in the presence of a base (e.g., K₂CO₃) .
- Sulfanyl coupling : Thiol-alkylation with 2-chloroacetamide derivatives in DMF at 60–80°C .
- Optimization : Use catalysts like DMAP for regioselectivity, and monitor reactions via TLC/HPLC .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Methodology :
- NMR : ¹H/¹³C NMR to identify furan protons (δ 6.2–7.4 ppm), pyrimidine NH (δ 10–12 ppm), and sulfanyl groups (δ 2.8–3.5 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .
Q. How can solubility and stability under experimental conditions be assessed?
- Methodology :
- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy .
- Stability assays : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; monitor degradation via HPLC .
Advanced Questions
Q. How can discrepancies in biological activity data between studies be resolved?
- Methodology :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple concentrations .
- Structural analogs : Compare activity with derivatives (e.g., varying substituents on the phenyl ring) to identify SAR trends .
- Meta-analysis : Cross-reference datasets from orthogonal techniques (e.g., SPR binding vs. cellular assays) .
Q. What computational strategies are effective for predicting target interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Train on analogs with known IC₅₀ values to predict bioactivity .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology :
- SHELX refinement : Optimize X-ray diffraction data (e.g., Cu-Kα radiation) for bond angles and torsional strain .
- Hydrogen bonding analysis : Identify intramolecular interactions (e.g., N–H⋯N) stabilizing folded conformations .
- CSD survey : Compare with Cambridge Structural Database entries (e.g., pyrimidine sulfanyl-acetamides) to validate geometry .
Q. What experimental designs are optimal for elucidating mechanisms of action?
- Methodology :
- Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 screens to identify pathways affected .
- Bioluminescent probes : Develop NanoLuc fusions for real-time tracking of target engagement .
- Metabolomics : LC-MS profiling to detect changes in cellular metabolites post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
